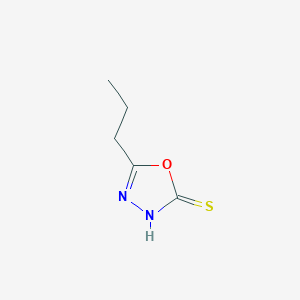

5-Propyl-1,3,4-oxadiazole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Propyl-1,3,4-oxadiazole-2-thiol is a chemical compound that belongs to the 1,3,4-oxadiazole family . The 1,3,4-oxadiazole scaffold is known to possess a wide variety of biological activities, particularly for cancer treatment . It has been found that 1,3,4-oxadiazole hybridization with other anticancer pharmacophores have different mechanisms of action by targeting various enzymes .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the formation of intermediate hydrazides, their condensation with carbon disulfide, and intramolecular cyclization . A series of novel 5-(2,5-bis(2,2,2-trifluoroethoxy)phenyl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and characterized using spectroscopic techniques such as 1 HNMR and LC-MS .Molecular Structure Analysis

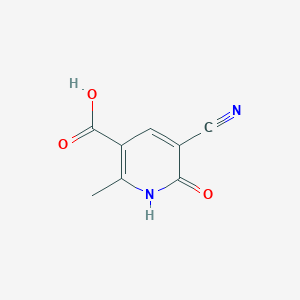

1,3,4-Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The structure of 5-Propyl-1,3,4-oxadiazole-2-thiol would be similar, with a propyl group and a thiol group attached to the 1,3,4-oxadiazole ring.Chemical Reactions Analysis

1,3,4-Oxadiazole derivatives have shown to undergo various chemical reactions, making them important for molecule planning because of their privileged structure, which has enormous biological potential . The activity of different 1,3,4-oxadiazole conjugates were tested on different cell lines of various types of cancer .Applications De Recherche Scientifique

Pharmacological Activity

1,3,4-Oxadiazole derivatives, including 5-Propyl-1,3,4-oxadiazole-2-thiol, have a broad spectrum of pharmacological activities . They have been reported to exhibit antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .

Surrogates for Carboxylic Acids, Esters, and Carboxamides

These compounds have attracted interest in medicinal chemistry as surrogates (bioisosteres) for carboxylic acids, esters, and carboxamides . This makes them valuable in the development of new drugs.

Antiretroviral Drug Development

Compounds containing the 1,3,4-oxadiazole unit, like 5-Propyl-1,3,4-oxadiazole-2-thiol, are used in the development of antiretroviral drugs . An example is Raltegravir®, which is currently used in clinical medicine .

Anticancer Agent Development

1,3,4-Oxadiazole derivatives are also used in the development of anticancer agents . Zibotentan® is an example of an anticancer agent that contains the 1,3,4-oxadiazole unit .

Agriculture Applications

Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . This makes them important in modern agriculture.

Anti-proliferative Activity

The compounds have shown anti-proliferative activity against gastric cancer cell SGC-7901, which was more potent than the positive control .

Anti-trypanosomal Activity

Synthesized compounds have been studied for their probable mode of action against Trypanosoma cruzi cysteine protease cruzain . This includes evaluation of cytotoxicity and anti-trypanosomal activity .

Synthesis Methods

The ability of 1,3,4-oxadiazole heterocyclic compounds to undergo various chemical reactions has made them important for molecule planning . This is due to their privileged structure, which has enormous biological potential .

Mécanisme D'action

Target of Action

The primary targets of 1,3,4-oxadiazole derivatives, including 5-Propyl-1,3,4-oxadiazole-2-thiol, are often enzymes and proteins that contribute to disease progression . For instance, some 1,3,4-oxadiazole derivatives have been found to inhibit enzymes such as acetylcholinesterase , which plays a crucial role in neurological disorders like Alzheimer’s disease .

Mode of Action

The mode of action of 5-Propyl-1,3,4-oxadiazole-2-thiol involves its interaction with these target enzymes or proteins. The compound binds to the active sites of these targets, inhibiting their function and leading to therapeutic effects . For example, in the case of acetylcholinesterase inhibitors, the compound prevents the breakdown of acetylcholine, a neurotransmitter, thereby increasing its availability and improving nerve signal transmission .

Biochemical Pathways

The biochemical pathways affected by 5-Propyl-1,3,4-oxadiazole-2-thiol depend on its specific targets. For instance, if the compound acts as an acetylcholinesterase inhibitor, it would affect the cholinergic pathway, which is involved in memory and learning processes . By inhibiting acetylcholinesterase, the compound increases acetylcholine levels, enhancing cholinergic transmission and potentially alleviating symptoms of diseases like Alzheimer’s .

Result of Action

The result of 5-Propyl-1,3,4-oxadiazole-2-thiol’s action at the molecular and cellular level would be the inhibition of its target enzymes or proteins, leading to changes in the associated biochemical pathways . For example, as an acetylcholinesterase inhibitor, the compound could increase acetylcholine levels in the synaptic cleft, enhancing nerve signal transmission .

Orientations Futures

The development of novel 1,3,4-oxadiazole-based drugs is a promising area of research, with structural modifications being important to ensure high cytotoxicity towards malignant cells . Future research could focus on the synthesis of new 1,3,4-oxadiazole derivatives and the investigation of their chemical properties and biological behavior .

Propriétés

IUPAC Name |

5-propyl-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c1-2-3-4-6-7-5(9)8-4/h2-3H2,1H3,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBLNEZCHGZGNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NNC(=S)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40545364 |

Source

|

| Record name | 5-Propyl-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31130-16-2 |

Source

|

| Record name | 5-Propyl-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone](/img/structure/B1282821.png)

![Benzo[b]thiophen-6-ylmethanol](/img/structure/B1282835.png)